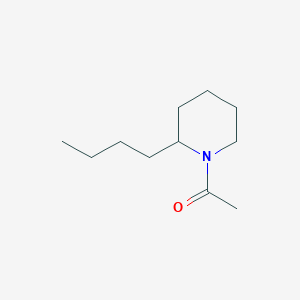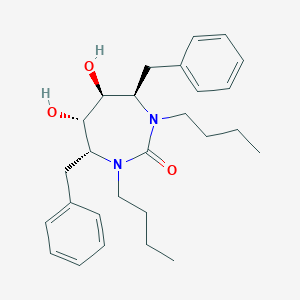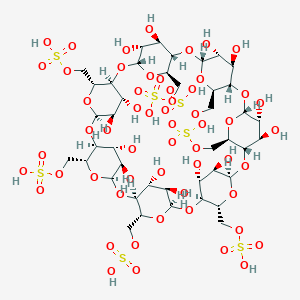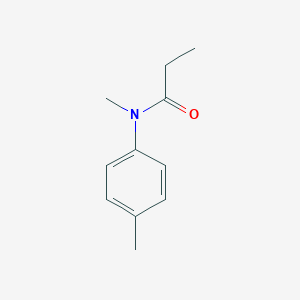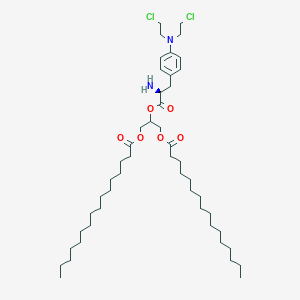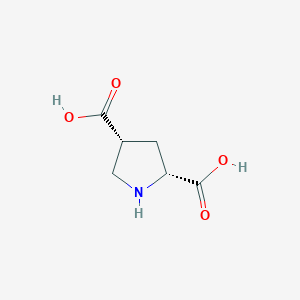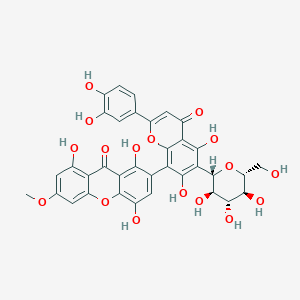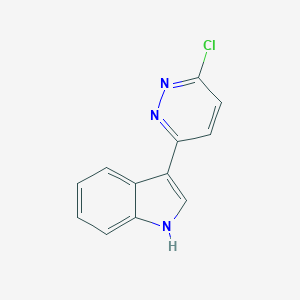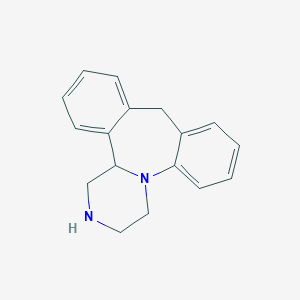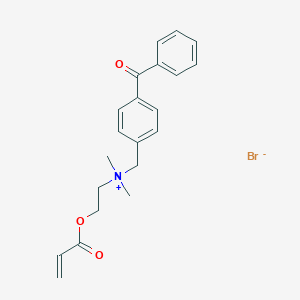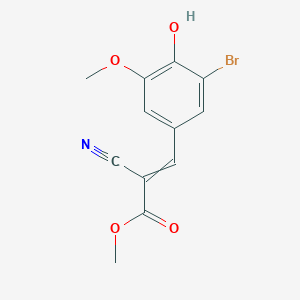![molecular formula C16H20N2O4 B137472 (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester CAS No. 127279-73-6](/img/structure/B137472.png)
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds that have been found to have interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can lead to increased neurotransmission and improved cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase with high potency. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester in lab experiments include its high potency as an acetylcholinesterase inhibitor and its potential to improve cognitive function. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are many future directions for the study of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester. One direction is to further study its potential as a treatment for Alzheimer's disease and other cognitive disorders. Another direction is to study its potential as a tool for studying the role of acetylcholine in physiological processes. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrophenylcyclohexanone. The second step involves the reduction of the nitro group using sodium dithionite to form 4-aminophenylcyclohexanone. The third step involves the reaction of the 4-aminophenylcyclohexanone with methyl 2-bromoacetate to form the corresponding ester. The final step involves the reduction of the azide group using palladium on carbon to form the desired compound.
Applications De Recherche Scientifique
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester has been studied for its potential applications in scientific research. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme plays a key role in the breakdown of the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, cognition, and memory.
Propriétés
Numéro CAS |
127279-73-6 |
|---|---|
Nom du produit |
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester |
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-nitrophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-17-12-7-8-14(17)15(16(19)22-2)13(9-12)10-3-5-11(6-4-10)18(20)21/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
Clé InChI |
JWBRJGZNZCKAEB-YJNKXOJESA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Synonymes |
(1R,2S,3S,5S)-8-METHYL-3-(4-NITRO-PHENYL)-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



